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molecular formula C15H25BN2O3 B1445281 1-(Tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole CAS No. 1000802-49-2

1-(Tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole

Cat. No. B1445281
M. Wt: 292.18 g/mol
InChI Key: MVRXQASPIAXVOC-UHFFFAOYSA-N
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Patent
US08242116B2

Procedure details

The title compound was prepared from pyrazole-4-boronic acid pinacol ester and 2-(bromomethyl)tetrahydro-2H-pyran according to Method AC (stirred in a sealed vial at r.t. for 16 h, then heating to 80° C. for 4 h before addition of further 2-(bromomethyl)-tetrahydro-2H-pyran, and heating to 80° C. for a further 2 days) and was isolated as a brown gum (75%). LCMS (ES+) 293 (M+H)+, RT 3.41 minutes (Method 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([B:6]2[O:14][C:11]([CH3:13])([CH3:12])[C:8]([CH3:10])([CH3:9])[O:7]2)[CH:3]=[N:2]1.Br[CH2:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][O:18]1>>[O:18]1[CH2:19][CH2:20][CH2:21][CH2:22][CH:17]1[CH2:16][N:2]1[CH:3]=[C:4]([B:6]2[O:7][C:8]([CH3:9])([CH3:10])[C:11]([CH3:13])([CH3:12])[O:14]2)[CH:5]=[N:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1OCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1OCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred in a sealed vial at r.t. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating to 80° C. for a further 2 days) and
Duration
2 d

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1C(CCCC1)CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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